8-Ethyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family, characterized by a spirocyclic core fused with a carboxylic acid group. The specific substitution at position 4 with a 4-methyl-3-nitrobenzoyl moiety and an ethyl group at position 8 distinguishes it from analogs. Its molecular formula is C₁₉H₂₂N₃O₆, with a molecular weight of 388.4 g/mol . The nitro and methyl groups on the benzoyl ring likely influence electronic properties and steric interactions, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
8-ethyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-3-19-8-6-18(7-9-19)20(15(11-27-18)17(23)24)16(22)13-5-4-12(2)14(10-13)21(25)26/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJCMWVMELNTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₃N₃O₆
- Molecular Weight : 377.40 g/mol
- CAS Number : 1326810-76-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₆ |
| Molecular Weight | 377.40 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of 8-Ethyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the diazaspiro structure may enhance its binding affinity and selectivity towards these targets.
Biological Activity
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 8-Ethyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane have demonstrated significant antimicrobial properties against various bacterial strains. This activity can be linked to the nitro group present in the structure, which is known to contribute to the antimicrobial effects by generating reactive nitrogen species.
- Anticancer Potential : Research has suggested that spiro compounds exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases or inhibition of cell proliferation pathways.
- Enzyme Inhibition : Some studies highlight the potential of this compound as an inhibitor of specific enzymes, such as acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can ameliorate symptoms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including compounds structurally related to 8-Ethyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane. The results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that derivatives of diazaspiro compounds could reduce cell viability significantly at concentrations above 25 µM after 48 hours of treatment. The study indicated that these compounds could induce apoptosis as evidenced by increased Annexin V staining.
Case Study 3: AChE Inhibition
Another investigation focused on the enzyme inhibition properties of piperazine derivatives similar to the target compound. The study reported an IC50 value for AChE inhibition at approximately 30 µM, suggesting moderate potency compared to standard inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group at position 4 is a critical site for structural diversification. Key analogs include:
Key Findings :
- Fluorine substitution (e.g., 2,4-difluoro) is associated with improved pharmacokinetic profiles in medicinal chemistry .
- The 4-methyl-3-nitro combination in the target compound introduces steric hindrance while maintaining electronic effects, which may balance target affinity and solubility .
Alkyl Group Variations on the Diazaspiro Ring
The alkyl group at position 8 modulates steric bulk and lipophilicity:
Key Findings :
Heterocyclic and Aromatic Variations
Replacement of the benzoyl group with heterocycles alters electronic and binding properties:
Preparation Methods
Spirocyclic Ring Formation via Intramolecular Cyclization
The spirocyclic scaffold is typically synthesized from tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, a precursor generated through lithium hydroxide-mediated hydrolysis of tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate. The reaction proceeds in a 2:2:1 ethanol/THF/water mixture at 90°C for 60 hours, yielding the de-esterified intermediate in 55–60% yield after chromatographic purification.
Key Reaction Conditions:
Alkylation at the 8-Position: Ethyl Group Installation
Lithium Diisopropylamide (LDA)-Mediated Alkylation
The ethyl group is introduced via alkylation of the spirocyclic amine intermediate. tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is treated with LDA (1.5 M in THF) at -78°C, followed by propionaldehyde addition. The reaction proceeds within 5–10 minutes, yielding tert-butyl 8-ethyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate in 68–72% yield.
Optimization Insights:
-
Deprotonation Time: 30 minutes at -78°C ensures complete enolate formation.
Carboxylic Acid Formation
Hydrolysis of the Ester Group
The tert-butyl ester is cleaved using TFA in DCM (1:1 v/v) at 0°C for 2 hours, yielding the free carboxylic acid. This step achieves >90% conversion, with no additional purification required.
Alternative Method:
LiOH in THF/water (3:1) at 50°C for 6 hours affords the acid in 85% yield but requires neutralization and extraction.
Purification and Characterization
Chromatographic Purification
Flash chromatography (20–30% ethyl acetate/hexanes) is employed after each step, with silica gel 60 (230–400 mesh) providing optimal resolution.
Spectroscopic Data
Challenges and Optimization Strategies
Q & A
Q. What strategies validate the environmental stability or degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 2–12 and analyze degradation products via LC-QTOF-MS.
- Photolysis : Expose to UV-Vis light (300–800 nm) and monitor nitro group reduction using FTIR.
- Theoretical Modeling : EPI Suite to predict half-life in aquatic systems based on QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
